2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-22-10-5-3-2-4-9(10)12-18-19-14(20(12)15)24-8-11(21)17-13-16-6-7-23-13/h2-7H,8,15H2,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODVAYJXVOEGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acylating agent, such as acetic anhydride, to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced triazole derivatives and other reduced functional groups.
Substitution Products: Substituted triazole derivatives with new functional groups.
Scientific Research Applications
2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.
Biology: It is used in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-((4-amino-5-(2-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific substitution pattern on the triazole ring and the presence of the methoxyphenyl group. This unique structure may confer distinct biological activity and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 280.30 g/mol. The structure features a triazole ring substituted with an amino group and a methoxyphenyl moiety, linked via a thioether to a thiazole-acetamide unit. This unique configuration is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains and fungi. A study reported that triazole derivatives demonstrated effective inhibition against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit certain cancer cell lines has been documented. For instance, some derivatives exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation.
Toxicity and Safety
Toxicity assessments are critical for evaluating the safety profile of new compounds. A study indicated that a related triazole derivative showed no toxic effects at doses up to 40 mg/kg when administered subcutaneously in guinea pigs . This suggests a favorable safety margin for further development.
The biological activity of triazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole compounds act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Interaction with Cellular Targets : The ability to bind to specific proteins or nucleic acids can disrupt essential cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .
Case Studies
- Study on Antitubercular Activity : A series of 1,2,4-triazole derivatives were synthesized and screened for activity against M. tuberculosis. The findings indicated that certain modifications at the thiazole position enhanced potency compared to standard treatments .
- Evaluation of Anticancer Effects : In vitro studies demonstrated that specific derivatives could effectively inhibit the growth of breast and colon cancer cell lines at low concentrations, highlighting their potential as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
